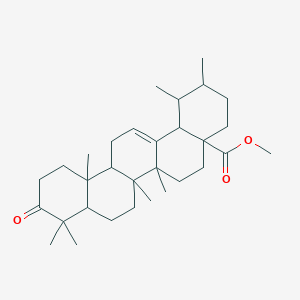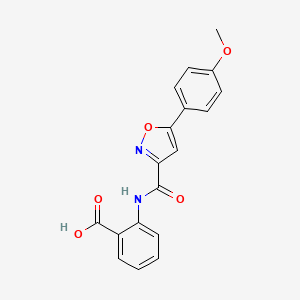![molecular formula C12H22N8O2 B12097656 2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-His-NH2 is a dipeptide consisting of the amino acids arginine and histidine, with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, histidine, is activated and coupled to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, .
Industrial Production Methods
In an industrial setting, the production of H-Arg-His-NH2 can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-His-NH2: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s biological activity.
Reduction: The peptide can be reduced under specific conditions, altering its structure and function.
Substitution: The amino groups in arginine and histidine can participate in substitution reactions, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.
Major Products Formed
Oxidation: Oxidized forms of histidine and arginine residues.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the amino acids.
Applications De Recherche Scientifique
H-Arg-His-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based products and materials.
Mécanisme D'action
The mechanism of action of H-Arg-His-NH2 involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to various biological effects.
Comparaison Avec Des Composés Similaires
H-Arg-His-NH2: can be compared with other similar dipeptides:
H-Arg-Lys-NH2: Similar structure but with lysine instead of histidine, leading to different biological activities.
H-His-His-NH2: Contains two histidine residues, which may result in distinct interactions and functions.
H-Arg-His-NH2:
Propriétés
Formule moléculaire |
C12H22N8O2 |
|---|---|
Poids moléculaire |
310.36 g/mol |
Nom IUPAC |
2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18) |
Clé InChI |
VORFWIJIZLIOII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


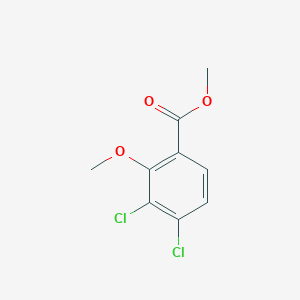
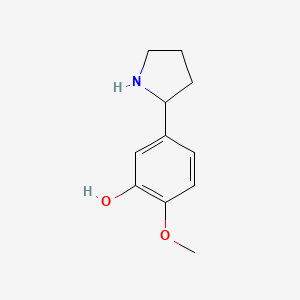


![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)


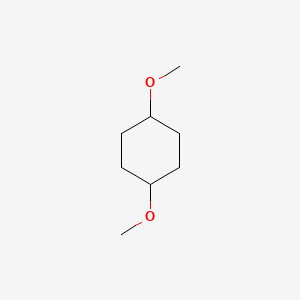
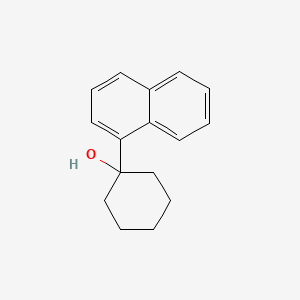
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
